molecular formula C15H11F3O2 B1315059 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone CAS No. 63349-66-6

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Cat. No. B1315059
M. Wt: 280.24 g/mol
InChI Key: RYEDEGZXAYVAAZ-UHFFFAOYSA-N
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Patent
US04485114

Procedure details

A stirred mixture of 90.6 g of 3-(trifluoromethyl)phenol, 55.2 g of 4-fluoroacetophenone and 400 ml of dry dimethylacetamide was treated under argon with 71.9 g of anhydrous potassium carbonate in portions. The mixture was stirred and refluxed at 155°-160° C. on an oil bath for 18 hours. The mixture was cooled, poured into 1.5 Kg of ice and extracted with three portions of ether. The extracts were combined, washed successively with water, three 100 ml. portions of cold 1N sodium hydroxide, water and then brine, dried and evaporated to an oil. This oil was distilled at 105°-120° C., 0.15-0.20 mm Hg, giving the desired intermediate as an oil, bp 130°-142° C. (0.2 mm).
Quantity
90.6 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
71.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][C:18](F)=[CH:17][CH:16]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][C:18]1[CH:19]=[CH:20][C:15]([C:13](=[O:14])[CH3:12])=[CH:16][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
90.6 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
55.2 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
71.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 155°-160° C. on an oil bath for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of ether
WASH
Type
WASH
Details
washed successively with water, three 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of cold 1N sodium hydroxide, water and then brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled at 105°-120° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OC2=CC=C(C=C2)C(C)=O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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